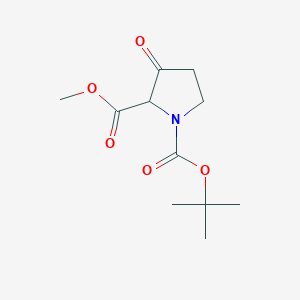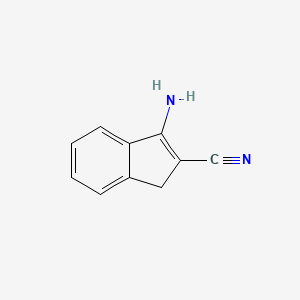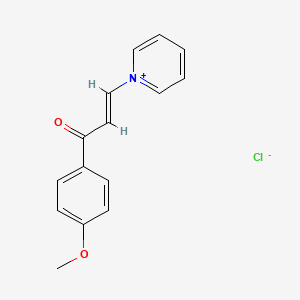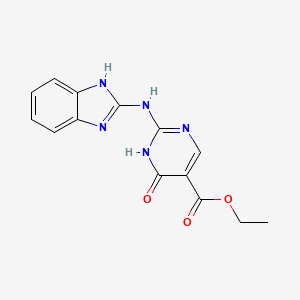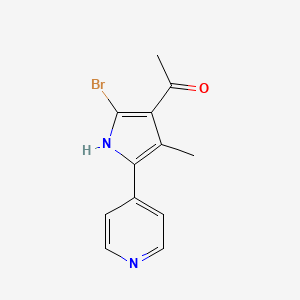
1-(2-bromo-4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl)ethanone
Overview
Description
1-(2-bromo-4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl)ethanone, commonly known as BMPE, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in biochemical and physiological studies. BMPE is a pyrrole-based molecule that contains a bromine atom, a methyl group, and a pyridine ring.
Mechanism of Action
BMPE acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrate, which ultimately leads to the inhibition of downstream signaling pathways. BMPE has been shown to be highly selective for certain kinases, such as PKC and PKD, and it does not inhibit other kinases, such as protein kinase A (PKA) and protein kinase B (PKB).
Biochemical and Physiological Effects:
BMPE has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that BMPE inhibits cancer cell proliferation and migration, suggesting that it may have potential as an anticancer agent. BMPE has also been shown to inhibit platelet aggregation, which may have implications for the treatment of thrombotic disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BMPE in lab experiments is its selectivity for certain kinases. This allows researchers to study the specific role of these kinases in various cellular processes. However, one limitation of using BMPE is that it may not be effective against all kinases, which may limit its applicability in certain studies.
Future Directions
There are several future directions for research involving BMPE. One area of interest is the development of BMPE analogs with improved selectivity and potency. Another area of interest is the investigation of the role of PKC and PKD in cancer cell proliferation and migration, and the potential use of BMPE as an anticancer agent. Additionally, BMPE may have potential applications in the treatment of thrombotic disorders, and further research is needed to explore this possibility.
Scientific Research Applications
BMPE has been widely used in scientific research as a tool to study the activity of protein kinases. Protein kinases are enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. BMPE is a potent inhibitor of protein kinases, and it has been shown to selectively inhibit the activity of certain kinases, such as protein kinase C (PKC) and protein kinase D (PKD). As a result, BMPE has been used to investigate the role of these kinases in various cellular processes, including cancer cell proliferation and migration.
properties
IUPAC Name |
1-(2-bromo-4-methyl-5-pyridin-4-yl-1H-pyrrol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-7-10(8(2)16)12(13)15-11(7)9-3-5-14-6-4-9/h3-6,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCNNHUZRVQVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)Br)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromo-4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



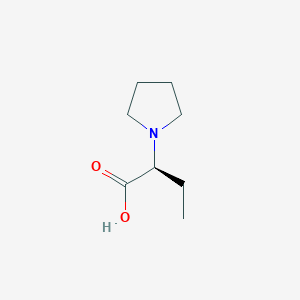
![Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3040363.png)
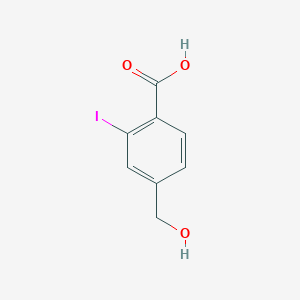
![3-(Piperidin-1-YL)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3040367.png)

![3-Morpholinobicyclo[1.1.1]pentan-1-amine](/img/structure/B3040370.png)
![2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine](/img/structure/B3040371.png)


